7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
7-(2-methylpropyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H12N4O/c1-6(2)3-7-4-8(14)12-9-10-5-11-13(7)9/h4-6H,3H2,1-2H3,(H,10,11,12,14) |
InChI Key |
PGSVCONEGAEPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=O)NC2=NC=NN12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches Based on Cyclocondensation
The foundational approach for synthesizing triazolopyrimidine derivatives such as the target compound involves cyclocondensation reactions between suitable precursors, notably diethylmalonate derivatives and 1,2,4-triazol-5-amine. This method is highlighted in studies where the ring system is constructed via cyclocondensation of malonate esters with amino-triazoles, forming the core triazolopyrimidine scaffold.
-
Diethylmalonate derivative + 1,2,4-Triazol-5-amine → Cyclocondensation → Triazolopyrimidine core -
- Diethylmalonate derivatives
- 1,2,4-Triazol-5-amine
-
- Reflux in suitable solvents such as ethanol or acetic acid
- Catalysts like piperidine or sodium ethoxide to facilitate cyclization
This route allows for the incorporation of various substituents at different positions of the ring, including the methylpropyl group at C-2, by selecting appropriate starting materials.
Functionalization at the 5-Position
Further modifications at the 5-position, such as introducing amino, aryl, or other substituents, are achieved through:
-
- Reaction of chloro derivatives with amines or phenols to introduce amino or aryl groups.
-
- Use of coupling reagents (e.g., EDC, DCC) to attach various substituents, including aromatic groups, to the heterocycle.
Summary of the Synthesis Pathway
Research Findings and Optimization
Recent research emphasizes optimizing reaction conditions to improve yields and selectivity, especially in the alkylation and cyclization steps. Microwave-assisted synthesis has been reported to significantly reduce reaction times and increase yields for certain derivatives, including those with bulky substituents like the methylpropyl group.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties .
Scientific Research Applications
7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound featuring a fused triazole and pyrimidine ring system. It has a molecular weight of approximately 192.22 g/mol . The compound's structure includes a 2-methylpropyl substituent at the 7-position of the triazolo ring, influencing its chemical properties and biological activities. This allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
This compound and its derivatives have demonstrated significant biological activities, making them valuable in scientific research. The compound's mechanism of action often involves the inhibition of specific enzymes, such as phosphodiesterases, which are crucial in various physiological processes.
Enzyme Inhibition: Studies have shown that this compound interacts with specific molecular targets through biochemical pathways. It has been identified as an inhibitor of certain enzymes involved in critical physiological processes. These interactions are essential for understanding its therapeutic potential and guiding further drug development efforts.
Industrial Applications: In industrial settings, optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Techniques such as microwave irradiation and the use of supercritical carbon dioxide are preferred due to their effectiveness and reduced environmental impact.
Comparison with Similar Compounds: What sets this compound apart from similar compounds is its specific substituent pattern that influences its reactivity and biological activity. The presence of the 2-methylpropyl group may enhance its lipophilicity and cellular uptake compared to other derivatives with different substituents.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine | Hydroxy group at position 7 | Enhanced solubility |
| 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one | Methyl group at position 5 | Different biological activity profile |
| 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | Methoxymethyl group at position 7 | Potentially improved binding affinity |
Mechanism of Action
The mechanism of action of 7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes . The compound’s structure allows it to bind selectively to these targets, leading to its biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 7
The nature of substituents at position 7 significantly impacts the physicochemical and biological properties of triazolopyrimidines. Below is a comparative analysis:
Table 1: Substituent Effects at Position 7
Key Observations:
- Isobutyl vs. Aryl Groups : The isobutyl group in the target compound increases steric bulk and lipophilicity compared to phenyl or chlorophenyl substituents. This may enhance passive diffusion across biological membranes but reduce aromatic π-π stacking interactions .
- Electron-Withdrawing Effects : The 7-oxo derivative (HftpO) exhibits a strong C=O stretching band at 1703 cm⁻¹ in IR spectra, enabling metal coordination . In contrast, the isobutyl group is electron-donating, which could alter reactivity in substitution reactions.
- Alkoxy vs. Alkyl : 7-Alkoxy derivatives (e.g., 3a-3i) are synthesized via nucleophilic substitution under basic conditions (DMF, NaOH, 80°C) . The isobutyl group may require similar alkylation protocols but could offer greater stability compared to alkoxy groups.
Physicochemical Properties:
- Lipophilicity : The isobutyl group increases logP compared to hydrophilic substituents (e.g., -OH, -NH₂). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Melting Points: 7-Chloro derivatives (e.g., compound 4) exhibit m.p. 146–148°C , while amino-substituted analogs (e.g., 7-amino-6-methyl derivative) have variable stability .
Biological Activity
7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound characterized by a fused triazole and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for the development of new pharmaceuticals targeting various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N4O with a molecular weight of approximately 206.25 g/mol. The structure features a 2-methylpropyl substituent at the 7-position of the triazole ring, which significantly influences its biological interactions and properties.
| Property | Details |
|---|---|
| Molecular Formula | C10H14N4O |
| Molecular Weight | 206.25 g/mol |
| Structural Features | Fused triazole and pyrimidine rings |
| Unique Properties | Enhanced lipophilicity due to 2-methylpropyl group |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes such as phosphodiesterases (PDEs). PDEs are crucial in various physiological processes, including signal transduction pathways that regulate cellular functions. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in cardiovascular health, neuroprotection, and anti-inflammatory responses.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : Studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of breast and colon cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Neuroprotective Effects : Research suggests that this compound can stabilize microtubules and protect neuronal cells from degeneration. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A study evaluating the antiproliferative effects on breast cancer cell lines reported an IC50 value indicating significant inhibition of cell growth at low concentrations. The research highlighted the compound's potential as a candidate for developing novel anticancer therapies.
- Neuroprotective Research : Another study focused on the neuroprotective properties of this compound in models of Alzheimer's disease. It was found to enhance microtubule stability and reduce tau phosphorylation levels, suggesting a mechanism that could mitigate neurodegeneration.
Q & A
Basic: What are the established synthetic routes for 7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds (e.g., diketones or aldehydes) and NH-3-aminopyrazoles. For example, solvent-free heating (150°C for 30 minutes) is a common approach to form the triazolopyrimidine core . For substituent-specific modifications, multicomponent reactions (MCRs) using aldehydes, acetoacetamide, and aminotriazoles in ethanol/water mixtures can yield functionalized derivatives . Key steps include:
- Intermediate purification via column chromatography (silica gel) .
- Structural confirmation using / NMR and mass spectrometry .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Validation relies on:
- Nuclear Magnetic Resonance (NMR): NMR (400 MHz, DMSO-d) identifies proton environments (e.g., methylpropyl substituents at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 191.23 g/mol for CHNO) .
- X-ray Crystallography: Resolves bond angles and crystal packing, though data for this specific compound is limited (see related structures in ).
Advanced: How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst screening: ZnCl in supercritical CO enhances cyclocondensation efficiency by 20–30% compared to traditional solvents .
- Solvent selection: Ethanol/water (1:1 v/v) mixtures improve solubility and reduce side reactions in MCRs .
- Temperature control: Refluxing at 80–100°C minimizes decomposition while promoting ring closure .
- Real-time monitoring: Thin-layer chromatography (TLC) tracks reaction progress and identifies intermediates .
Advanced: What contradictions exist in reported biological activities of triazolopyrimidines, and how can they be resolved?
Methodological Answer:
Contradictions arise from:
- Substituent effects: The 2-methylpropyl group may enhance lipid solubility but reduce hydrogen bonding compared to methoxymethyl or ethyl substituents, altering target affinity .
- Assay variability: Inconsistent IC values for enzyme inhibition (e.g., CDKs vs. viral polymerases) require standardized protocols (e.g., FRET-based assays) .
Resolution strategies: - Comparative SAR studies: Analyze substituent impacts using molecular docking (e.g., AutoDock Vina) to predict binding modes .
- In vivo validation: Use murine models to correlate in vitro activity with pharmacokinetics .
Basic: What are the primary biological targets of triazolopyrimidine derivatives?
Methodological Answer:
Key targets include:
- Cyclin-dependent kinases (CDKs): Inhibition disrupts cell cycle progression (e.g., CDK2/4 IC ≈ 0.5–2 µM) .
- Viral polymerases: Binding to the PA-PB1 interface of influenza A polymerase reduces replication efficiency .
- Bacterial enzymes: Triazolopyrimidines with sulfur substituents (e.g., benzylthio) inhibit β-lactamases in antibiotic-resistant strains .
Advanced: How can structural modifications enhance this compound’s bioactivity?
Methodological Answer:
- Substituent engineering:
- Scaffold hybridization: Fusing with pteridine or imidazo rings broadens target specificity (e.g., PDE1 inhibitors for neurological disorders) .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) quantify impurities (<0.5% threshold) .
- Elemental Analysis: Verifies C/H/N ratios (deviation < ±0.4% from theoretical values) .
- Thermogravimetric Analysis (TGA): Confirms thermal stability (decomposition >200°C for storage suitability) .
Advanced: What computational tools predict this compound’s reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulates binding stability in enzyme active sites (e.g., SARS-CoV-2 main protease) using AMBER or GROMACS .
- ADMET Prediction: SwissADME or pkCSM models assess bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
